molecular formula C11H10FNO2 B12849043 2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid

2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid

Cat. No.: B12849043
M. Wt: 207.20 g/mol
InChI Key: IRMFRIRXTVYVSD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-fluorobenzenesulfonimide for fluorination.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups like halogens, alkyl, and nitro groups.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-7-methyl-1H-indol-2-yl)acetic acid is unique due to the combination of fluorine and methyl groups on the indole ring, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

2-(4-fluoro-7-methyl-1H-indol-2-yl)acetic acid

InChI

InChI=1S/C11H10FNO2/c1-6-2-3-9(12)8-4-7(5-10(14)15)13-11(6)8/h2-4,13H,5H2,1H3,(H,14,15)

InChI Key

IRMFRIRXTVYVSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)CC(=O)O

Origin of Product

United States

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